Cas no 859489-84-2 (Methyl 4-bromo-2,5-dimethylthiophene-3-carboxylate)

Methyl 4-bromo-2,5-dimethylthiophene-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-bromo-2,5-dimethylthiophene-3-carboxylate
- Methyl 4-bromo-2,5-dimethyl-3-thiophenecarboxylate (ACI)
-
- インチ: 1S/C8H9BrO2S/c1-4-6(8(10)11-3)7(9)5(2)12-4/h1-3H3
- InChIKey: NETOWRBCJFGUHN-UHFFFAOYSA-N
- SMILES: O=C(C1=C(C)SC(C)=C1Br)OC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 186
- トポロジー分子極性表面積: 54.5
Methyl 4-bromo-2,5-dimethylthiophene-3-carboxylate Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 4-bromo-2,5-dimethylthiophene-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744154-1g |
Methyl 4-bromo-2,5-dimethylthiophene-3-carboxylate |
859489-84-2 | 98% | 1g |
¥9177.00 | 2024-07-28 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12954-5g |
methyl 4-bromo-2,5-dimethylthiophene-3-carboxylate |
859489-84-2 | 95% | 5g |
$1850 | 2023-09-07 |
Methyl 4-bromo-2,5-dimethylthiophene-3-carboxylate 関連文献
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
6. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
Methyl 4-bromo-2,5-dimethylthiophene-3-carboxylateに関する追加情報
Methyl 4-bromo-2,5-dimethylthiophene-3-carboxylate: A Comprehensive Overview
Methyl 4-bromo-2,5-dimethylthiophene-3-carboxylate, with the CAS No. 859489-84-2, is a significant compound in the field of organic chemistry. This compound is a derivative of thiophene, a five-membered heterocyclic aromatic compound with one sulfur atom. The presence of the methyl group at position 3 and bromine at position 4, along with two methyl groups at positions 2 and 5, makes this compound unique and highly functional. The structure of Methyl 4-bromo-2,5-dimethylthiophene-3-carboxylate is characterized by its thiophene ring system with substituents that confer specific electronic and steric properties.
The synthesis of Methyl 4-bromo-2,5-dimethylthiophene-3-carboxylate involves a series of well-established organic reactions. The starting material is typically a substituted thiophene derivative, which undergoes bromination at position 4 to introduce the bromine atom. Subsequent alkylation or acylation reactions are employed to install the methyl groups at positions 2 and 5 and the carboxylate group at position 3. The exact synthetic pathway may vary depending on the specific conditions and reagents used, but the overall approach remains consistent with standard organic synthesis techniques.
One of the key applications of Methyl 4-bromo-2,5-dimethylthiophene-3-carboxylate lies in its use as an intermediate in the synthesis of more complex molecules. Its structure makes it particularly useful in the construction of heterocyclic compounds with diverse functional groups. For instance, the bromine atom at position 4 can serve as a leaving group in nucleophilic substitution reactions, enabling the introduction of various substituents. Additionally, the carboxylate group at position 3 can participate in esterification or amidation reactions, further expanding the scope of potential products.
Recent studies have highlighted the potential of Methyl 4-bromo-2,5-dimethylthiophene-3-carboxylate in materials science. Researchers have explored its use as a building block for constructing advanced materials such as conductive polymers and organic semiconductors. The thiophene ring system is known for its conjugated π-electron system, which contributes to its electronic properties. By incorporating substituents like bromine and methyl groups, the electronic characteristics of the compound can be fine-tuned to suit specific applications in electronics and optoelectronics.
In addition to its role in materials science, Methyl 4-bromo-2,5-dimethylthiophene-3-carboxylate has shown promise in medicinal chemistry. The compound's structure allows for interactions with biological systems through various mechanisms. For example, its ability to form hydrogen bonds and π–π interactions makes it a potential candidate for drug design. Recent research has focused on evaluating its pharmacokinetic properties and bioavailability, paving the way for its potential use as a therapeutic agent.
The stability and reactivity of Methyl 4-bromo-2,5-dimethylthiophene-3-carboxylate are critical factors that influence its utility in various chemical processes. Studies have demonstrated that the compound exhibits good thermal stability under mild conditions but may undergo decomposition under harsher conditions such as high temperatures or strong acidic environments. Its reactivity is also influenced by the electron-withdrawing effects of the bromine atom and the electron-donating effects of the methyl groups.
From an environmental perspective, understanding the degradation pathways of Methyl 4-bromo-2,5-dimethylthiophene-3-carboxylate is essential for assessing its impact on ecosystems. Research has shown that under aerobic conditions, the compound undergoes oxidative degradation through mechanisms involving hydroxyl radicals and other reactive oxygen species. This knowledge is crucial for developing strategies to mitigate any potential environmental risks associated with its use.
In conclusion,Methyl 4-bromo-2,5-dimethylthiophene-3-carboxylate (CAS No:859489-84-2) stands out as a versatile compound with applications spanning organic synthesis,materia
859489-84-2 (Methyl 4-bromo-2,5-dimethylthiophene-3-carboxylate) Related Products
- 690245-04-6(N-4-(3,5-dimethylpiperidine-1-carbonyl)phenyl-2,5-dimethylbenzene-1-sulfonamide)
- 1403566-60-8(5-(2-Methylamino-pyrimidin-4-yl)-furan-2-carboxylic acid)
- 1228962-70-6(5-Ethynyl-2-methyl-3-nitropyridine)
- 1171206-49-7(N-phenyl-1,4-diazepane-1-carboxamide hydrochloride)
- 2319838-88-3(3,3-diphenyl-1-{2-(2H-1,2,3-triazol-2-yl)methylpyrrolidin-1-yl}propan-1-one)
- 153408-28-7((R)-Azelastine Hydrochloride)
- 2734772-95-1(5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde)
- 1807019-99-3(2-Amino-5-chloromethyl-3-(trifluoromethyl)pyridine)
- 2228404-67-7(5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine)
- 1864350-17-3(3-methyl-3-[(thietan-3-yl)amino]pentan-1-ol)




